2-Amino-4-morpholinobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-10-7-8(1-2-9(10)11(14)15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRWQMUAQBUSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10591075 | |
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404010-74-8 | |
| Record name | 2-Amino-4-(morpholin-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10591075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Amino 4 Morpholinobenzoic Acid
Approaches to Constructing the Benzoic Acid Core with Amino and Morpholine (B109124) Substituents
The construction of the disubstituted benzoic acid core is a critical aspect of synthesizing 2-Amino-4-morpholinobenzoic acid. This process involves the careful selection of starting materials and reaction sequences to ensure the correct placement of the amino and morpholine groups on the aromatic ring.
Functionalization Strategies for Aromatic Precursors
The synthesis often commences with a pre-functionalized benzene (B151609) ring. A common strategy involves the use of a starting material that already contains one or more of the desired functional groups or their precursors in the correct positions. For instance, a typical precursor could be a di-substituted benzene derivative where one substituent is an amino or nitro group, and the other is a halogen or another leaving group that facilitates the subsequent introduction of the morpholine moiety.
The functionalization can also be achieved through electrophilic aromatic substitution reactions on a simpler benzene derivative. However, controlling the regioselectivity of these reactions to obtain the desired 2,4-disubstitution pattern can be challenging and may require the use of directing groups.
Introduction of the Morpholine Moiety
The morpholine ring is a key structural feature and its introduction is a pivotal step in the synthesis. e3s-conferences.orgresearchgate.net One of the most prevalent methods for incorporating the morpholine group is through nucleophilic aromatic substitution (SNA_r). This reaction typically involves reacting a suitable aromatic precursor, often a halogenated benzoic acid derivative, with morpholine. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.
For example, a precursor such as 2-chloro-4-nitrobenzoic acid can be reacted with morpholine. The electron-withdrawing nitro group activates the chlorine atom for nucleophilic displacement by the nitrogen atom of the morpholine ring.
Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. semanticscholar.org This method allows for the formation of the C-N bond between the aromatic ring and the morpholine under milder conditions and with a broader substrate scope.
| Precursor Type | Reagent | Reaction Type | Conditions |
| Halogenated Benzoic Acid | Morpholine | Nucleophilic Aromatic Substitution | Base, Heat |
| Halogenated Benzoic Acid | Morpholine, Palladium Catalyst, Ligand | Buchwald-Hartwig Amination | Base, Inert Atmosphere |
Amino Group Incorporation Techniques
The amino group can be introduced at various stages of the synthesis. A common strategy involves the reduction of a nitro group that is already present on the aromatic ring. The nitro group serves as a directing group during earlier synthetic steps and is then converted to the amino group in the final stages. This reduction can be achieved using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation over a palladium catalyst. prepchem.com
Alternatively, the amino group can be introduced directly through amination reactions. However, direct amination of an unactivated aromatic ring is often difficult. Therefore, methods analogous to the synthesis of substituted anthranilic acids are frequently employed.
Multi-Step Synthesis Pathways and Precursor Chemistry
The synthesis of this compound is inherently a multi-step process that requires careful planning of the reaction sequence to ensure high yields and purity of the final product. youtube.comlibretexts.orgyoutube.comyoutube.com The choice of precursors and the order of functional group introduction are critical for a successful synthesis.
Methods Analogous to Substituted Anthranilic Acid Synthesis
The synthesis of this compound shares similarities with the general methods used for the preparation of other substituted anthranilic acids. scielo.brgoogle.comijddr.in These methods often involve the manipulation of functional groups on a pre-existing benzene ring.
One established route to substituted anthranilic acids is through the Hofmann rearrangement of a phthalimide (B116566) derivative. While not directly applicable for the 4-morpholino substituent, the underlying principles of functional group interconversion are relevant.
A more direct analogy can be drawn from the synthesis of other N-substituted anthranilic acids. semanticscholar.org For instance, the reaction of a 2-halobenzoic acid with an amine is a common strategy. In the case of this compound, a 2-halo-4-aminobenzoic acid precursor could potentially be reacted with morpholine, although the reactivity of the halo group might be influenced by the presence of the amino group.
A plausible synthetic route, based on a known procedure for a similar compound, starts with 2-chloro-5-nitrobenzoic acid. prepchem.com This starting material is reacted with morpholine to introduce the morpholino group at the 2-position via nucleophilic aromatic substitution, yielding 2-morpholino-5-nitrobenzoic acid. Subsequent reduction of the nitro group at the 5-position to an amino group would lead to the isomeric compound 5-amino-2-morpholinobenzoic acid. prepchem.com To obtain the target compound, this compound, a starting material like 4-chloro-2-nitrobenzoic acid or 2-chloro-4-nitrobenzoic acid would be required.
| Starting Material | Intermediate | Final Product |
| 2-Chloro-4-nitrobenzoic acid | 2-Morpholino-4-nitrobenzoic acid | This compound |
| 4-Chloro-2-nitrobenzoic acid | 4-Morpholino-2-nitrobenzoic acid | This compound |
Ring Formation and Derivatization of the Morpholine System
While the direct introduction of the morpholine moiety is the most common approach, alternative strategies involving the in-situ formation of the morpholine ring are also conceivable. nih.govorganic-chemistry.org This could involve the reaction of a suitably substituted aniline (B41778) derivative with a bis(2-haloethyl) ether. However, this approach is less common for the synthesis of this specific compound.
Derivatization of the morpholine system itself is generally not a primary strategy for the synthesis of the parent compound, this compound. However, once the core structure is assembled, the morpholine nitrogen could potentially be further functionalized if desired for the synthesis of related derivatives.
Optimization of Reaction Conditions and Yields in Synthesis
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. This is particularly true for palladium-catalyzed reactions like the Buchwald-Hartwig amination, where the choice of catalyst, ligand, base, and solvent can have a dramatic impact on the outcome.
For a typical Buchwald-Hartwig amination to synthesize an arylamine, a screening process is often employed to identify the optimal conditions. This process involves systematically varying key parameters. For instance, in the synthesis of related star-shaped organic semiconductors via Buchwald-Hartwig amination, a comprehensive optimization was performed. nih.gov The screening included different palladium precatalysts, phosphine (B1218219) ligands, solvents, and bases.
A similar optimization strategy would be crucial for the synthesis of this compound. Below is an interactive data table illustrating a hypothetical optimization study for the coupling of a protected 2-amino-4-bromobenzoic acid ester with morpholine, based on common practices in the field.
Table 1: Optimization of Buchwald-Hartwig Amination Conditions
| Entry | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | NaOt-Bu | Toluene | 100 | 45 |
| 2 | Pd₂(dba)₃ (1) | BINAP (2) | NaOt-Bu | Toluene | 100 | 75 |
| 3 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | NaOt-Bu | Toluene | 100 | 92 |
| 4 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | K₃PO₄ | Dioxane | 100 | 85 |
| 5 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 6 | [Pd(allyl)Cl]₂ (1) | t-BuXPhos (2) | LiHMDS | Toluene | 80 | 90 |
| 7 | [Pd(allyl)Cl]₂ (0.5) | t-BuXPhos (1) | NaOt-Bu | Toluene | 100 | 89 |
This table is a hypothetical representation based on typical optimization studies for Buchwald-Hartwig aminations.
In this hypothetical study, the combination of a modern palladium precatalyst like [Pd(allyl)Cl]₂ with a sterically hindered and electron-rich phosphine ligand such as t-BuXPhos, in conjunction with a strong base like sodium tert-butoxide (NaOt-Bu) in an aromatic solvent like toluene, would likely provide the highest yield. nih.gov Further fine-tuning could involve lowering the catalyst loading to improve the economic and environmental profile of the synthesis.
Similarly, for an SNAr approach, optimization would focus on the solvent, temperature, and the nature of the base used to facilitate the reaction. The choice of protecting groups for the amine and carboxylic acid functionalities would also be critical to prevent side reactions.
Stereoselective Synthesis Considerations
The structure of this compound does not inherently possess a chiral center. However, if substituents were to be introduced on the morpholine ring or at the alpha-position of the amino acid, this would create stereocenters, and a stereoselective synthesis would be required to obtain a single enantiomer or diastereomer. The development of stereoselective synthetic methods for amino acids is a mature field of research, and several strategies could be adapted for a chiral derivative of this compound.
One common approach is the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed. For the synthesis of cyclic quaternary α-amino acids, for example, chiral auxiliaries have been used to achieve high diastereoselectivity in alkylation reactions. nih.gov
Another powerful strategy is asymmetric catalysis, where a chiral catalyst is used to favor the formation of one enantiomer over the other. For instance, the stereoselective synthesis of various amino acid derivatives has been achieved with high enantiomeric excess using chiral catalysts in reactions like conjugate additions. sciforum.net
Recent advances have also demonstrated that even the acylation of RNA can be achieved with high stereoselectivity using chiral amino acid derivatives, highlighting the subtle yet powerful influence of chirality in molecular interactions. nih.gov In one study, a library of chiral acylimidazole scaffolds was screened, revealing that steric bulk on the chiral reagent can lead to exceptionally high diastereoselectivity (>99:1) in the acylation of RNA. nih.gov
Should a chiral derivative of this compound be desired, the following considerations would be paramount:
Choice of Chiral Source: This could be a chiral starting material, a chiral auxiliary, or a chiral catalyst.
Reaction Type: The chosen synthetic route would need to be amenable to stereocontrol. Methods like asymmetric hydrogenation, alkylation of a chiral enolate equivalent, or enantioselective C-H activation could be explored.
Separation of Stereoisomers: If a stereoselective reaction is not perfectly efficient, chromatographic separation of the resulting diastereomers or enantiomers might be necessary.
Chemical Reactivity and Transformation Pathways of 2 Amino 4 Morpholinobenzoic Acid
Reactions at the Amino Group
The primary aromatic amine at the C-2 position is a key site of reactivity. Its nucleophilic character drives reactions such as acylation and alkylation, while its ability to form a diazonium salt opens pathways to a wide array of functional group interconversions.
Acylation and Alkylation Reactions
The amino group of 2-Amino-4-morpholinobenzoic acid readily undergoes acylation with reagents like acid chlorides, anhydrides, or other activated carboxylic acids to form the corresponding amides. This reaction is fundamental in synthetic strategies, often employed to protect the amino group or as a key step in the construction of larger molecules. For instance, in the synthesis of certain quinazoline derivatives, the amino group is first acylated before subsequent cyclization reactions.
Alkylation of the amino group is also a feasible transformation. Reaction with alkyl halides or other alkylating agents can introduce alkyl substituents onto the nitrogen atom. However, controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. For aminobenzoic acids, direct N-alkylation can be achieved using various methods, including reductive amination with aldehydes or direct coupling with alcohols under catalytic conditions. To avoid competing reactions at the carboxylic acid, protective group strategies are often necessary.
Diazotization and Coupling Reactions
The primary aromatic amino group can be converted into a diazonium salt (-N₂⁺) through treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). This diazotization reaction transforms the amino group into an excellent leaving group (N₂ gas), enabling a variety of subsequent substitution reactions.
While specific studies on the diazotization of this compound are not extensively documented, the reactivity is analogous to that of other 2-aminobenzoic acids (anthranilic acids). scirp.orgscirp.org The resulting diazonium salt is a versatile intermediate that can undergo a suite of transformations, collectively known as Sandmeyer or Sandmeyer-type reactions, to introduce a wide range of substituents.
Table 1: Potential Products from Diazonium Salt of this compound
| Reagent | Product Functional Group | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl (Chloro) | Sandmeyer Reaction |
| CuBr / HBr | -Br (Bromo) | Sandmeyer Reaction |
| CuCN / KCN | -CN (Cyano) | Sandmeyer Reaction |
| H₂O, Δ | -OH (Hydroxy) | Hydrolysis |
| HBF₄, Δ | -F (Fluoro) | Balz-Schiemann Reaction |
These reactions provide a powerful method for replacing the amino group with various other functionalities, significantly expanding the synthetic utility of the parent molecule.
Reactions of the Carboxylic Acid Functionality
The carboxylic acid group is primarily involved in reactions typical of its class, such as esterification and amide bond formation. Its presence adjacent to the amino group is crucial for one of the most significant applications of this compound: the synthesis of quinazolinones.
Esterification and Amide Bond Formation
The carboxylic acid moiety can be converted to an ester through reaction with an alcohol under acidic conditions, a process known as Fischer esterification. researchgate.net This reaction is often used to protect the carboxylic acid or to modify the solubility and electronic properties of the molecule.
Amide bond formation is another key reaction, typically achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU) followed by the addition of a primary or secondary amine. researchgate.netrsc.org When performing these reactions, care must be taken to avoid self-reaction where the amino group of one molecule attacks the activated carboxyl group of another, which could lead to polymerization. researchgate.net
The juxtaposition of the amino and carboxylic acid groups in this compound makes it an ideal precursor for the synthesis of 7-morpholinoquinazolin-4-ones. In these syntheses, both functional groups participate in a cyclization reaction. A common strategy involves reacting the 2-aminobenzoic acid derivative with a reagent that provides the remaining carbon and nitrogen atoms of the heterocyclic ring. For example, reaction with a cyanamide in the presence of an acid catalyst can lead to the formation of a 2-amino-7-morpholinoquinazolin-4-one. hilarispublisher.com Another approach is the reaction with acetic anhydride to form an intermediate benzoxazinone, which then condenses with a nitrogen nucleophile (like ammonia or a primary amine) to yield the quinazolinone ring system. researchgate.net
Decarboxylative Transformations
Decarboxylation is the removal of the carboxylic acid group and its replacement with a hydrogen atom, releasing carbon dioxide. For simple aromatic carboxylic acids, this transformation is typically difficult and requires high temperatures and harsh conditions. wikipedia.orgmasterorganicchemistry.com The stability of the aromatic ring makes the cleavage of the C-C bond between the ring and the carboxyl group energetically unfavorable. There are no specific documented methods for the efficient decarboxylation of this compound under standard laboratory conditions. Specialized catalytic or photoredox methods would likely be required to achieve this transformation.
Electrophilic and Nucleophilic Aromatic Substitution on the Benzoic Acid Ring
The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two strong electron-donating groups: the amino group (-NH₂) and the morpholino group (-NR₂). Both are powerful ortho, para-directors. The carboxylic acid group (-COOH) is a deactivating, meta-director. masterorganicchemistry.com
The directing effects of the substituents are as follows:
Amino group (-NH₂): Directs electrophiles to positions 3 and 5.
Morpholino group: Directs electrophiles to positions 3 and 5.
Carboxylic acid group (-COOH): Directs electrophiles to position 5.
All three groups cooperatively direct incoming electrophiles to the C-5 position. This position is para to the strongly activating amino group and ortho to the activating morpholino group, making it the most electronically enriched and sterically accessible site for substitution. Therefore, reactions such as halogenation, nitration, or Friedel-Crafts reactions are expected to occur with high regioselectivity at the C-5 position. However, the high reactivity of the ring and the presence of the basic amino group can lead to side reactions, particularly under strongly acidic conditions required for many EAS reactions (e.g., protonation of the amine, which converts it into a deactivating, meta-directing ammonium group). libretexts.org
Nucleophilic aromatic substitution (SₙAr) on the benzene ring of this compound is unlikely. This type of reaction typically requires the presence of a good leaving group (such as a halide) and at least one strong electron-withdrawing group (like a nitro group) positioned ortho or para to it. The parent molecule does not meet these criteria.
Regioselectivity and Electronic Effects of Substituents
The benzene ring of this compound is substituted with two electron-donating groups (the amino and morpholino groups) and one electron-withdrawing group (the carboxylic acid). The amino group is a strongly activating ortho-, para-director, while the morpholino group is also an activating ortho-, para-director, albeit weaker than the amino group. The carboxylic acid group is a deactivating meta-director.
In electrophilic aromatic substitution reactions, the powerful activating and directing effects of the amino and morpholino groups dominate over the deactivating effect of the carboxylic acid. The positions ortho and para to the amino and morpholino groups are therefore the most nucleophilic and susceptible to electrophilic attack.
Specifically, the positions on the aromatic ring can be analyzed as follows:
Position 3: Ortho to the amino group and meta to the morpholino and carboxylic acid groups. This position is strongly activated by the amino group.
Position 5: Ortho to the morpholino group and meta to the amino and carboxylic acid groups. This position is activated by the morpholino group.
Position 6: Para to the amino group and ortho to the carboxylic acid group. This position is strongly activated by the amino group.
Due to the strong activating nature of the amino group, electrophilic substitution is most likely to occur at the positions ortho and para to it, namely positions 3 and 6. Steric hindrance from the adjacent carboxylic acid group might slightly disfavor substitution at position 3, potentially making position 6 the most reactive site for many electrophiles.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Substituent Effects | Predicted Reactivity |
| 3 | Ortho to -NH2 (activating), Meta to -morpholine (activating), Meta to -COOH (deactivating) | Highly Activated |
| 5 | Meta to -NH2 (activating), Ortho to -morpholine (activating), Meta to -COOH (deactivating) | Activated |
| 6 | Para to -NH2 (activating), Meta to -morpholine (activating), Ortho to -COOH (deactivating) | Very Highly Activated |
Coupling Reactions for Further Derivatization
The functional groups of this compound provide several handles for coupling reactions, allowing for the synthesis of a wide array of derivatives.
Amide Bond Formation: The carboxylic acid moiety can be readily converted into an amide by coupling with primary or secondary amines. Standard coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of activators like 1-hydroxybenzotriazole (HOBt) can facilitate this transformation researchgate.netluxembourg-bio.comnih.gov. Care must be taken to ensure selective reaction at the carboxylic acid without involving the aromatic amino group. In some cases, protection of the amino group may be necessary to avoid side reactions researchgate.net.
Palladium-Catalyzed Cross-Coupling Reactions: To engage in common cross-coupling reactions such as Suzuki or Heck reactions, the aromatic ring would typically first need to be halogenated. Following the regioselectivity discussed in section 3.3.1, halogenation would likely occur at the 3 or 6 positions. The resulting halo-substituted this compound could then be coupled with various partners. For instance, a Suzuki coupling with a boronic acid would introduce a new carbon-carbon bond, while a Heck reaction with an alkene would lead to the formation of a substituted alkene beilstein-journals.orgbeilstein-journals.org.
Table 2: Potential Coupling Reactions for Derivatization
| Reaction Type | Functional Group Involved | Coupling Partner | Potential Product |
| Amide Coupling | Carboxylic Acid | Primary/Secondary Amine | N-substituted-2-amino-4-morpholinobenzamide |
| Suzuki Coupling | Halogenated Benzene Ring | Boronic Acid | Aryl-substituted derivative |
| Heck Coupling | Halogenated Benzene Ring | Alkene | Alkenyl-substituted derivative |
Reactivity and Transformations of the Morpholine (B109124) Heterocycle
The morpholine ring in this compound, being an N-aryl substituted heterocycle, exhibits distinct reactivity.
Nitrogen-Centered Reactions within the Ring
The nitrogen atom of the morpholine ring is a tertiary amine. Its lone pair of electrons is partially delocalized into the aromatic ring, which reduces its nucleophilicity and basicity compared to an N-alkyl morpholine. However, it can still undergo reactions typical of tertiary amines.
N-Oxidation: The nitrogen can be oxidized to form an N-oxide. This transformation is often carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) preprints.org. The resulting N-oxide can have altered biological activity and physical properties.
N-Nitrosation: In the presence of nitrous acid, the morpholine nitrogen can be nitrosated to form an N-nitrosomorpholine derivative nih.gov. This reaction is of toxicological interest as N-nitroso compounds are often carcinogenic.
Ring Modifications and Substitutions
The saturated nature of the morpholine ring makes substitutions on its carbon atoms challenging without ring-opening.
Oxidative Ring-Opening: The C-C bond of the morpholine ring in N-aryl morpholines can be cleaved under oxidative conditions. For instance, photochemically induced oxidative ring-opening of N-phenylmorpholine has been reported to yield 2-(N-phenylformamido)ethyl formate google.com. This type of transformation fundamentally alters the heterocyclic structure.
Substitution on Pre-functionalized Rings: While direct substitution on the unsubstituted morpholine ring is difficult, synthetic strategies that build the morpholine ring from substituted precursors can be employed to introduce functionality on the carbon atoms researchgate.net.
Table 3: Chemical Transformations of the Morpholine Moiety
| Reaction Type | Reagents/Conditions | Product Type |
| N-Oxidation | H2O2 or m-CPBA | N-oxide derivative |
| N-Nitrosation | Nitrous Acid (e.g., NaNO2, acid) | N-nitrosomorpholine derivative |
| Oxidative Ring-Opening | Visible light, photocatalyst, O2 | Ring-opened formamido ester |
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a precise map of the molecular structure can be assembled. Although specific experimental data for 2-Amino-4-morpholinobenzoic acid is not widely published, the expected spectral features can be accurately predicted based on the analysis of structurally similar compounds, such as 2-aminobenzoic acid, 4-aminobenzoic acid, and various N-aryl morpholines.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the morpholine (B109124) ring protons, the amine proton, and the carboxylic acid proton.
Aromatic Region: The benzene (B151609) ring has three protons at positions 3, 5, and 6. The proton at C6 will likely appear as a doublet, coupled to the proton at C5. The proton at C5 is expected to be a doublet of doublets, showing coupling to both the C6 proton and the C3 proton. The proton at C3 will likely be a doublet, coupled to the proton at C5. The electron-donating nature of the amino and morpholino groups would shift these signals upfield compared to unsubstituted benzoic acid.
Morpholine Protons: The morpholine ring contains eight protons. Due to the ring's chair conformation and symmetry, the four protons adjacent to the oxygen atom (O-CH₂) will be chemically equivalent and are expected to appear as a triplet. The four protons adjacent to the nitrogen atom (N-CH₂) will also be equivalent and should appear as another triplet. These signals typically reside in the 3.0-4.0 ppm range.
Amine and Carboxylic Acid Protons: The amino group (-NH₂) protons and the carboxylic acid (-COOH) proton are acidic and their chemical shifts can be highly variable, often appearing as broad singlets. Their position is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The carboxylic acid proton is expected to appear significantly downfield, potentially above 10 ppm, while the amine protons would likely be in the 4-6 ppm range.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -COOH | > 10 | Broad Singlet | N/A |
| Ar-H (C6) | ~7.7 - 7.9 | Doublet | ~8-9 |
| Ar-H (C5) | ~6.2 - 6.4 | Doublet of Doublets | J = ~8-9, ~2-3 |
| Ar-H (C3) | ~6.1 - 6.3 | Doublet | ~2-3 |
| -NH₂ | ~4.0 - 6.0 | Broad Singlet | N/A |
| Morpholine (-N-CH₂-) | ~3.2 - 3.4 | Triplet | ~4-5 |
| Morpholine (-O-CH₂-) | ~3.7 - 3.9 | Triplet | ~4-5 |
The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, nine distinct carbon signals are expected.
Carboxylic Carbon: The carbonyl carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field, typically in the range of 168-175 ppm.
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon attached to the carboxylic acid (C1) and the carbons attached to the amino (C2) and morpholino (C4) groups will have their chemical shifts significantly influenced by these substituents. The remaining aromatic carbons (C3, C5, C6) will appear at chemical shifts typical for substituted benzene rings. Based on substituent effects, C4 (attached to the electron-donating morpholino group) and C2 (attached to the amino group) are expected to be shifted upfield relative to C1, C3, C5, and C6.
Morpholine Carbons: The two unique carbon environments in the morpholine ring will give rise to two signals. The carbons adjacent to the nitrogen (N-CH₂) are expected around 45-55 ppm, while the carbons adjacent to the more electronegative oxygen (O-CH₂) will be further downfield, typically around 65-75 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -COOH | 168 - 175 |
| Ar-C1 (-COOH) | ~110 - 115 |
| Ar-C2 (-NH₂) | ~150 - 155 |
| Ar-C3 | ~98 - 102 |
| Ar-C4 (-Morpholine) | ~152 - 157 |
| Ar-C5 | ~105 - 110 |
| Ar-C6 | ~132 - 135 |
| Morpholine (-N-CH₂) | 45 - 55 |
| Morpholine (-O-CH₂) | 65 - 75 |
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between adjacent aromatic protons (H5 with H6 and H3) and between the N-CH₂ and O-CH₂ protons of the morpholine ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for the protonated aromatic carbons (C3, C5, C6) and the morpholine carbons by linking them to their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for assigning the quaternary (non-protonated) carbons. For instance, the carboxylic acid proton could show a correlation to C1 and the carbonyl carbon. The morpholine N-CH₂ protons would show a correlation to the aromatic C4, confirming the attachment point of the morpholine ring.
The choice of NMR solvent can significantly influence the chemical shifts, particularly for protons involved in hydrogen bonding. In protic solvents like DMSO-d₆ or methanol-d₄, the chemical shifts of the -NH₂ and -COOH protons can change due to hydrogen bond formation with the solvent. These solvents can also affect the conformation of the molecule, potentially influencing the chemical shifts of the morpholine ring protons. In contrast, aprotic and nonpolar solvents like chloroform-d (CDCl₃) would result in less solvent interaction. Studies on similar substituted benzoic acids have shown that solvents with high hydrogen bond acceptor propensity can interact with the carboxylic group, affecting self-association and chemical shifts. ucl.ac.uk
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific vibrational frequencies of the functional groups present.
The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key functional groups.
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.
N-H Stretch (Amine): The amino group will typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.
C-H Stretch: Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the morpholine ring will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is expected around 1670-1710 cm⁻¹ for the carbonyl group. Its position can be influenced by intramolecular hydrogen bonding with the ortho-amino group.
C=C Stretch (Aromatic): Medium to weak intensity bands in the 1550-1620 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring.
N-H Bend (Amine): A medium intensity band around 1600-1650 cm⁻¹ is expected for the scissoring vibration of the primary amine.
C-N and C-O Stretches: The C-N stretching of the aromatic amine and the morpholine ring, as well as the C-O-C ether stretch of the morpholine, will appear in the fingerprint region (1000-1350 cm⁻¹).
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and C=C bonds, which may be weak in the IR spectrum.
Table 3: Predicted Characteristic IR and Raman Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|---|
| N-H stretch (asymmetric & symmetric) | Amine | 3300 - 3500 | Medium | Weak |
| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, Broad | Very Weak |
| Aromatic C-H stretch | Aromatic Ring | 3000 - 3100 | Weak-Medium | Medium |
| Aliphatic C-H stretch | Morpholine | 2850 - 2960 | Medium-Strong | Medium-Strong |
| C=O stretch | Carboxylic Acid | 1670 - 1710 | Strong | Medium |
| N-H bend | Amine | 1600 - 1650 | Medium | Weak |
| C=C stretch | Aromatic Ring | 1550 - 1620 | Medium-Weak | Strong |
| C-N stretch | Amine, Morpholine | 1250 - 1350 | Medium-Strong | Weak-Medium |
| C-O stretch | Carboxylic Acid, Ether | 1050 - 1300 | Strong | Weak |
Hydrogen Bonding Network Characterization through Vibrational Modes
The vibrational characteristics of this compound, elucidated through techniques like Fourier-transform infrared (FT-IR) and Raman spectroscopy, are profoundly influenced by its hydrogen bonding network. The molecule's structure contains multiple hydrogen bond donors (the carboxylic acid -OH, the amino -NH₂) and acceptors (the carboxylic carbonyl oxygen, the amino nitrogen, and the morpholine oxygen and nitrogen). This arrangement allows for both intramolecular and intermolecular hydrogen bonds, which dictate the compound's solid-state structure and influence its vibrational modes. nih.govnih.gov
An important feature is the potential for a strong intramolecular hydrogen bond between the amino group at the 2-position and the carbonyl oxygen of the carboxylic acid group at the 1-position, forming a stable six-membered ring. This type of interaction is common in 2-aminobenzoic acid and its derivatives. researchgate.net The presence of this bond typically causes a red shift (lowering of wavenumber) and broadening of the N-H stretching bands and the C=O stretching band compared to compounds where this interaction is absent. nih.gov
Intermolecular hydrogen bonds are also significant, primarily involving the carboxylic acid groups of adjacent molecules forming centrosymmetric dimers, a common motif for carboxylic acids. researchgate.net Further intermolecular interactions can occur between the amino groups, the morpholine ring, and the carboxylic acid groups of neighboring molecules, creating a complex three-dimensional network.
The key vibrational modes indicative of these interactions are summarized in the table below. The precise wavenumbers are estimations based on data from analogous compounds like 2-amino-5-bromobenzoic acid and 2-amino-4-chlorobenzoic acid, as specific experimental data for the title compound is not available. icm.edu.plijtsrd.com
Table 1: Predicted Vibrational Modes and Hydrogen Bonding Influence for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Influence of Hydrogen Bonding |
|---|---|---|---|
| O-H Stretch | Carboxylic Acid (-COOH) | 2500-3300 | Very broad and shifted to lower frequency due to strong intermolecular dimerization. |
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3400 | Lowered frequency and broadening indicate involvement in hydrogen bonding. |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3300 | Lowered frequency and broadening indicate involvement in hydrogen bonding. |
| C=O Stretch | Carboxylic Acid (-COOH) | 1660-1690 | Red-shifted from the typical >1700 cm⁻¹ due to both intramolecular H-bonding with the 2-amino group and intermolecular dimerization. nih.gov |
| N-H Scissoring/Bending | Amino (-NH₂) | 1580-1620 | Position is sensitive to the strength of hydrogen bonding interactions. |
| C-N Stretch | Aryl-Amino | 1250-1340 | Coupled with other ring vibrations. |
| C-O Stretch | Carboxylic Acid (-COOH) | 1210-1320 | Affected by intermolecular hydrogen bonding. |
| C-O-C Asymmetric Stretch | Morpholine Ring | ~1115 | Characteristic morpholine ether linkage vibration. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through controlled fragmentation.
In ESI-MS, this compound is expected to ionize efficiently in both positive and negative modes.
Positive Ion Mode: The presence of two basic nitrogen atoms (the 2-amino group and the morpholine nitrogen) makes the molecule readily susceptible to protonation. The most abundant ion observed would be the protonated molecule, [M+H]⁺.
Negative Ion Mode: The acidic carboxylic acid group can be easily deprotonated, leading to the formation of the [M-H]⁻ ion.
The choice of solvent pH during analysis can selectively favor the formation of one ion over the other, allowing for targeted analysis. rsc.org
HRMS provides an accurate measurement of the ion's mass-to-charge ratio, which can be used to confirm the elemental composition of the molecule. The theoretical exact mass of the neutral molecule (C₁₁H₁₄N₂O₃) is 222.10044 Da. The expected exact masses for the commonly observed ions in HRMS are:
[M+H]⁺ (C₁₁H₁₅N₂O₃⁺): 223.10772 Da
[M-H]⁻ (C₁₁H₁₃N₂O₃⁻): 221.09317 Da
Observing these ions at their calculated high-resolution m/z values provides strong evidence for the compound's identity and purity.
Tandem mass spectrometry (MS/MS) experiments, typically involving collision-induced dissociation (CID), are used to fragment the precursor ion (e.g., [M+H]⁺) to generate characteristic product ions. While specific experimental data is not available, a plausible fragmentation pathway can be predicted based on the known behavior of amino acids and related structures. nih.govuni-muenster.de
The primary fragmentation events for the [M+H]⁺ ion would likely involve neutral losses from the carboxylic acid group and cleavage of the morpholine ring.
Loss of Water (H₂O): A common initial fragmentation step for protonated carboxylic acids is the loss of a water molecule, leading to an acylium ion.
Loss of Carbon Monoxide and Water (CO + H₂O) or Formic Acid (HCOOH): Subsequent or concerted loss of CO can occur, which is a characteristic fragmentation of amino acids. uni-muenster.de
Cleavage of the Morpholine Ring: The morpholine substituent can undergo ring-opening followed by fragmentation. A common pathway for morpholine derivatives is the loss of C₂H₄O or C₃H₆O fragments.
Table 2: Predicted Key Fragment Ions of this compound in Positive-Ion MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 223.11 | 205.10 | H₂O | Ion resulting from dehydration of the carboxylic acid. |
| 223.11 | 177.09 | H₂O + CO | Ion after loss of water and carbon monoxide. |
| 223.11 | 134.09 | C₄H₉NO | Ion resulting from cleavage and loss of the morpholine ring. |
| 134.09 | 116.08 | H₂O | Dehydration product of the aminobenzoic acid core. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of this compound by measuring the absorption of light corresponding to electronic transitions between molecular orbitals. libretexts.org
The principal chromophore in this compound is the substituted benzene ring. libretexts.org The electronic transitions responsible for UV absorption are primarily π → π* transitions within this aromatic system. The substituents on the ring—the amino group (-NH₂), the morpholine group (-N(CH₂)₄O), and the carboxylic acid group (-COOH)—act as auxochromes , modifying the absorption characteristics of the benzene chromophore.
Amino and Morpholino Groups: Both the amino and morpholino groups are strong activating, electron-donating groups due to the lone pair of electrons on their nitrogen atoms, which can be delocalized into the aromatic ring (a +R effect). This delocalization raises the energy of the highest occupied molecular orbital (HOMO).
Carboxylic Acid Group: The carboxylic acid group is a deactivating, electron-withdrawing group (-R effect), which lowers the energy of the lowest unoccupied molecular orbital (LUMO).
The combination of strong electron-donating groups and an electron-withdrawing group on the same aromatic ring reduces the energy gap between the HOMO and LUMO. niscpr.res.in This leads to a bathochromic shift (or red shift), causing the molecule to absorb light at longer wavelengths compared to benzene or monosubstituted derivatives.
Based on data for related aminobenzoic acids, this compound is expected to exhibit multiple absorption bands in the UV region. icm.edu.plniscpr.res.in The primary absorption bands are predicted to be in the range of 220-260 nm and a longer wavelength band above 300 nm, characteristic of aminobenzoic acids with significant charge-transfer character. nih.gov
Table 3: Predicted UV-Vis Absorption Characteristics for this compound
| Predicted λₘₐₓ Range (nm) | Associated Electronic Transition | Chromophore/Auxochrome System |
|---|---|---|
| ~240-260 nm | π → π* | Benzenoid system |
| > 320 nm | π → π* (with charge-transfer character) | Delocalized system involving donating (-NH₂, -morpholine) and withdrawing (-COOH) groups |
The exact position and intensity of these absorption maxima are sensitive to the solvent used, as solvent polarity can stabilize the ground or excited states differently, leading to solvatochromic shifts. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound. This analytical method determines the mass percentages of the constituent elements, which can then be compared against the theoretical values calculated from the proposed molecular formula. For this compound, the molecular formula is C₁₁H₁₄N₂O₃. The theoretical elemental composition is derived from the molecular weight of the compound and the atomic weights of its constituent atoms.
Below is a data table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 59.45 |
| Hydrogen | H | 1.01 | 14 | 14.14 | 6.36 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 12.60 |
| Oxygen | O | 16.00 | 3 | 48.00 | 21.60 |
| Total | 222.27 | 100.00 |
Despite a comprehensive search for crystallographic data on the chemical compound "this compound," no specific studies detailing its crystal structure or a quantitative analysis of its intermolecular contacts could be located in the available scientific literature and databases.
Searches for crystallographic information, including Hirshfeld surface analysis and quantitative breakdowns of intermolecular interactions, did not yield any results for this particular compound. While information exists for structurally related molecules, such as 2-Amino-4-chlorobenzoic acid, this data is not applicable to the specific request for "this compound."
Consequently, it is not possible to provide the detailed "Crystallographic Analysis and Solid-State Investigations," specifically the "Quantitative Analysis of Intermolecular Contacts" with data tables and research findings as requested in the article outline. The required primary research data for "this compound" does not appear to be publicly available at this time.
Theoretical and Computational Chemistry Studies
Aromaticity Indices and Delocalization Analysis
A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific theoretical and computational studies focused on the aromaticity indices and delocalization analysis of 2-Amino-4-morpholinobenzoic acid. While computational chemistry is a powerful tool for investigating the electronic structure and properties of molecules, it appears that this particular compound has not yet been the subject of such detailed in silico analysis.
Aromaticity is a fundamental concept in chemistry, and various computational indices are employed to quantify the degree of aromatic character in a molecule. These include geometry-based indices like the Harmonic Oscillator Model of Aromaticity (HOMA), magnetic-based indices such as Nucleus-Independent Chemical Shift (NICS), and electron delocalization-based indices like the Para-Delocalization Index (PDI). These methods provide valuable insights into the stability and reactivity of aromatic systems.
Similarly, delocalization analysis, often performed using methods like the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), helps in visualizing and understanding the distribution of electron density within a molecule. This is particularly insightful for aromatic compounds, where the delocalized π-electron system is a defining feature.
Despite the availability of these sophisticated computational tools, no published research articles or datasets containing calculations of HOMA, NICS, PDI, ELF, or LOL for this compound could be identified. Consequently, it is not possible to present data tables or detailed research findings on the aromaticity and electron delocalization specific to this molecule.
The electronic character of this compound is expected to be influenced by the interplay of the electron-donating amino and morpholino groups and the electron-withdrawing carboxylic acid group attached to the benzene (B151609) ring. A dedicated computational study would be necessary to elucidate the precise nature of these electronic effects and to quantify the aromaticity of the benzene ring in this specific substitution pattern. Such a study would provide valuable data for medicinal and materials chemistry, where this compound may find applications.
Future computational investigations would be invaluable in filling this knowledge gap and providing a deeper understanding of the electronic properties of this compound.
Structure Activity Relationship Sar Studies of Morpholinobenzoic Acid Derivatives
Systematic Modification of the Benzoic Acid Ring Substitution Pattern
Systematic modifications of the substituent pattern on the central benzoic acid ring of 2-morpholinobenzoic acid derivatives have been explored to determine the optimal arrangement for biological activity. Research has focused on the relative positions of the acyl group, the morpholine (B109124) ring, and an N-benzylamine group.
A study investigating 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) compared different substitution patterns on the aromatic ring. nih.gov It was found that compounds with a 1-acyl-2-morpholino-5-N-benzyl substituent pattern were potent inhibitors. nih.gov When this 1,2,5-relationship was altered to a 1,2,4-relationship, a notable decrease in inhibitory activity was observed. nih.gov
For instance, a comparison between analogous compounds with a 2,5-substitution pattern and a 2,4-substitution pattern, both bearing a 3-chloro substitution on the benzyl ring, revealed a threefold decrease in inhibition for the 2,4-substituted carboxylic acid derivative. nih.gov Specifically, the percentage of enzyme activity relative to the vehicle control increased from 10.7 ± 1.5% for the 2,5-substituted compound to 33.1 ± 5.7% for the 2,4-substituted analogue, which corresponds to a decrease in inhibition from 89.3% to 66.9%. nih.gov This highlights the critical importance of the substituent positioning on the benzoic acid ring for optimal activity.
The following table summarizes the effect of the substitution pattern on the benzoic acid ring on PC-PLC inhibition:
| Compound Type | Benzoic Acid Substitution Pattern | N-Benzyl Group Substitution | Enzyme Activity Relative to Vehicle (%) | Calculated Percent Inhibition (%) |
| Carboxylic Acid | 2,5- (Morpholine, N-benzyl) | 3-Cl | 10.7 ± 1.5 | 89.3 |
| Carboxylic Acid | 2,4- (Morpholine, N-benzyl) | 3-Cl | 33.1 ± 5.7 | 66.9 |
Variation of the Morpholine Moiety and its Influence on Activity
The morpholine ring is a common heterocyclic motif in medicinal chemistry, often contributing to favorable pharmacokinetic properties and biological activity. e3s-conferences.orgnih.gove3s-conferences.orgnih.gov In the context of 2-morpholinobenzoic acid derivatives, the morpholine moiety is considered a key component of the pharmacophore.
Further research into other classes of biologically active molecules has shown that modifications to the morpholine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can significantly impact activity. e3s-conferences.org However, for the 2-acyl-5-N-benzylaminobenzoic acid series, the unsubstituted morpholine at the 2-position appears to be a crucial element for maintaining high potency.
Exploration of Linker Chains and Bridge Modifications (e.g., N-benzyl bridge)
The nature of the linker or bridge connecting different parts of a molecule can significantly influence its biological activity by affecting its conformation, flexibility, and interactions with the target. In the case of 2-morpholinobenzoic acid derivatives, modifications to the N-benzyl bridge have been investigated.
Additionally, the substituents on the benzyl ring of the N-benzylamine moiety have been shown to be critical for activity. Compounds bearing halogen substituents on the 5-N-benzyl ring were found to be strong inhibitors of PC-PLC. nih.gov This indicates that the electronic and steric properties of the groups on the benzyl ring play a significant role in the molecule's inhibitory potential.
The following table illustrates the impact of N-benzyl bridge modification on the activity of 2-morpholinobenzoic acid derivatives:
| Core Scaffold | N-Benzyl Bridge Modification | Observation |
| 2-morpholino-5-N-benzylaminobenzoic acid | N-methylation | Increased biological activity |
| 2-morpholino-5-N-benzylaminobenzoic acid | Halogen substitution on the benzyl ring | Strong inhibitory activity |
Development of Pharmacophores for Target Interactions
A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For 2-morpholinobenzoic acid derivatives, SAR studies have led to the development of a pharmacophore model for their interaction with targets like PC-PLC.
The key features of the optimal pharmacophore for this class of compounds have been identified as a 2-morpholino-5-N-benzylamino benzoic acid scaffold. nih.gov This model suggests that the relative positions of the carboxylic acid (or a derivative like a hydroxamic acid), the morpholine ring, and the substituted N-benzyl group are crucial for activity. nih.gov
The development of such pharmacophore models is instrumental in guiding the design of new, more potent, and selective inhibitors by providing a blueprint of the necessary molecular features for effective target engagement.
Applications As Synthetic Intermediates and Chemical Building Blocks
Precursors for Heterocyclic Systems and Complex Organic Molecules
The bifunctional nature of 2-Amino-4-morpholinobenzoic acid, containing both a nucleophilic amino group and a carboxylic acid group in an ortho relationship, makes it an ideal precursor for the synthesis of various fused heterocyclic systems.
The most prominent application of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of compounds with significant biological activity. researchgate.netnih.govnih.gov The general strategy involves the condensation of the anthranilic acid derivative with a suitable one-carbon or multi-carbon component. For instance, reaction with amides, orthoesters, or isothiocyanates can lead to the formation of the pyrimidine ring fused to the existing benzene (B151609) ring. researchgate.net The morpholino substituent at the 4-position of the benzene ring would be retained in the final quinazolinone structure, thereby providing a route to novel 7-morpholino-quinazolin-4(3H)-one derivatives.
Amino acids are generally versatile starting materials for a wide array of nitrogen-containing heterocycles. nih.gov By reacting the amino group with different reagents, it is possible to construct fused systems such as triazinoquinazolinones, triazepinoquinazolinones, and triazocinoquinazolinones. nih.gov The reactivity of this compound is expected to parallel that of other substituted anthranilic acids in these cyclization reactions.
| Reactant | Resulting Heterocyclic System | Reference Reaction |
|---|---|---|
| Acid Amides / Formamide | Quinazolin-4(3H)-one | Niementowski Synthesis nih.gov |
| Cyanides (e.g., HCN) | 2-Amino-4(3H)-quinazolinone | Griess Synthesis nih.gov |
| Isothiocyanates | 2-Mercapto-quinazolin-4(3H)-one | Condensation Reaction researchgate.net |
| Hydrazine Hydrate (on derived amides) | 3-Amino-quinazolin-4(3H)-one | Cyclization Reaction nih.gov |
| Aldehydes (with 3-amino-quinazolinones) | Triazino[6,1-b]quinazolinone | Condensation/Cyclization nih.gov |
Role in the Synthesis of Biologically Relevant Scaffolds
The quinazolinone scaffold, readily accessible from anthranilic acid precursors like this compound, is considered a "privileged structure" in medicinal chemistry. nih.govnih.gov This core is present in numerous compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, antiviral, antimicrobial, and anticancer properties. researchgate.netnih.gov
The substituents on the anthranilic acid starting material directly influence the biological profile of the resulting heterocyclic product. The morpholine (B109124) moiety in this compound is particularly noteworthy. Morpholine is a common substituent in drug design, known to improve aqueous solubility and metabolic stability. Its incorporation into a quinazolinone or other heterocyclic scaffold could enhance the compound's drug-like properties. For example, studies on other aminobenzoic acid derivatives have shown that the presence of saturated heterocycles like morpholine can lead to enhanced biological activity compared to other aromatic amino equivalents. mdpi.com
Therefore, this compound serves as a valuable building block for creating libraries of novel compounds for biological screening. By modifying the core heterocyclic structure or further functionalizing the morpholine ring, a diverse range of potential therapeutic agents can be synthesized.
| Scaffold | Derived From | Reported Biological Activity |
|---|---|---|
| Quinazolinones | Anthranilic Acid Derivatives | Antiviral, Anti-influenza, Antimicrobial, Anticancer researchgate.netnih.govnih.gov |
| Benzimidazoles | p-Aminobenzoic Acid (PABA) and Phenylenediamine | Antimicrobial, Cytotoxic mdpi.com |
| Triazinoquinazolinones | Aminoquinazolinones (from Amino Acids) | Antimicrobial nih.gov |
| Penicillanic Acid Derivatives | 4-Aminobenzoyl Chloride | Antimicrobial, Anti-β-lactamase researchgate.net |
Utility in Catalyst Design and Ligand Development
Amino acids are a cornerstone in the development of chiral ligands for asymmetric catalysis due to their ready availability, structural diversity, and inherent chirality. mdpi.com Mono-N-protected amino acids (MPAAs) have emerged as highly effective ligands, particularly in palladium(II)-catalyzed C-H functionalization reactions. nih.govrsc.org These ligands operate through a bifunctional coordination mode, where both the carboxylate and the N-acyl groups bind to the metal center, facilitating the C-H activation step. nih.gov
This compound possesses the key structural features of an amino acid: an amino group and a carboxylic acid. It can be readily N-protected (e.g., acylated) to form an MPAA-type ligand. The amino and carboxylate groups can chelate to a metal center, while the morpholine substituent provides an additional potential coordination site and influences the steric and electronic environment of the resulting metal complex. The development of ligands derived from this scaffold could offer new reactivity or selectivity in various catalytic transformations.
| Ligand Type | Metal | Catalytic Reaction |
|---|---|---|
| Mono-N-Protected Amino Acids (MPAAs) | Palladium (Pd) | C-H Functionalization, Oxidative Coupling nih.govrsc.org |
| (S)-N-Benzylproline Derivatives | Nickel (Ni) | Asymmetric Synthesis of Functionalized Amino Acids beilstein-journals.org |
| Peptide-based Ligands | Copper (Cu), Ruthenium (Ru) | 1,4-Addition, Enantioselective Ketone Reduction mdpi.com |
Integration into Supramolecular Assemblies
Supramolecular chemistry involves the organization of molecules into well-defined structures through non-covalent interactions, primarily hydrogen bonding. The functional groups present in this compound—a carboxylic acid, an aromatic amine, and a morpholine ring—make it an excellent candidate for constructing supramolecular assemblies.
The carboxylic acid group is a robust hydrogen bond donor and acceptor, capable of forming strong, dimeric "acid-acid" homosynthons. The amino group is a hydrogen bond donor, and the pyridine-like nitrogen within the aromatic ring system can act as an acceptor. This combination can form highly predictable "acid-amine" or "acid-pyridine" heterosynthons, which are fundamental building blocks in crystal engineering. nih.govmdpi.com
Furthermore, the morpholine ring contains an ether oxygen and a tertiary amine nitrogen, both of which can act as hydrogen bond acceptors. These additional interaction sites, combined with the primary amino and carboxylic acid groups, allow for the formation of extended one-, two-, or three-dimensional networks. The interplay of these various hydrogen bonding motifs can be used to control the solid-state packing and properties of materials derived from this molecule.
| Synthon Type | Interacting Groups | Typical Resulting Structure |
|---|---|---|
| Homosynthon | Carboxylic Acid Dimer (O-H···O) | Centrosymmetric Dimers nih.gov |
| Heterosynthon | Acid-Pyridine (O-H···N, N-H···O) | Cyclic R2,2(8) Motifs nih.govmdpi.com |
| Heterosynthon | Acid-Amine | Chains or Sheets |
| Homosynthon | Amine-Amine (N-H···N) | Chains or Dimers nih.gov |
Mechanistic Investigations of Biological Interactions at the Molecular Level
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
Compounds featuring a 2-morpholinobenzoic acid scaffold have been identified as promising inhibitors of Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme implicated in the progression of various cancers due to its role in choline phospholipid metabolism. nih.gov PC-PLC catalyzes the hydrolysis of phosphatidylcholine to generate the second messengers phosphocholine and diacylglycerol (DAG), both of which are involved in signaling pathways that promote cell proliferation, differentiation, and motility. nih.gov The dysregulation of PC-PLC and the subsequent amplification of these signaling processes make it a compelling target for the development of novel anti-cancer therapeutics. nih.gov
Research has demonstrated that derivatives of 2-morpholinobenzoic acid show significant inhibitory activity against PC-PLC from Bacillus cereus (PC-PLCBc), which is often used as a model for the human enzyme. nih.gov Structure-activity relationship (SAR) studies have been conducted to explore the pharmacophore of this class of inhibitors, revealing key structural features that are essential for their inhibitory function. nih.gov
The inhibitory action of 2-morpholinobenzoic acid derivatives against PC-PLC is attributed to their ability to interact with the enzyme's active site. Molecular modeling studies have been instrumental in elucidating the probable binding modes of these inhibitors. nih.gov A crucial element for the inhibitory activity is the morpholinyl nitrogen, as its replacement with a tetrahydropyranyl (THP) moiety leads to a significant loss of inhibitory potency. nih.gov This suggests that the nitrogen atom of the morpholine (B109124) ring is directly involved in a key interaction within the active site of PC-PLC.
The substitution pattern on the central benzoic acid ring also plays a critical role in the inhibitory efficacy. For instance, a comparison between 2,5-substituted and 2,4-substituted analogues revealed a threefold decrease in inhibition for the 2,4-substituted compounds, highlighting the importance of the spatial arrangement of the morpholine and N-benzyl groups for optimal interaction with the enzyme. nih.gov
The active site of PC-PLC contains a trinuclear zinc center, where three Zn²⁺ ions are coordinated by amino acid residues and are essential for the catalytic activity of the enzyme. nih.gov The mechanism of inhibition by 2-morpholinobenzoic acid derivatives is believed to involve the chelation of these catalytic zinc ions.
Molecular modeling has indicated that the carboxylic acid group of the 2-morpholinobenzoic acid scaffold is a key functional group for this chelation. nih.gov This interaction with the Zn²⁺ ions within the active site disrupts the catalytic machinery of the enzyme, leading to its inhibition. To enhance this metal-chelating property, researchers have synthesized analogues where the carboxylic acid is replaced by a hydroxamic acid moiety. nih.gov This modification was predicted to strengthen the interaction with the zinc ions, and indeed, these hydroxamic acid derivatives displayed PC-PLC inhibitory activity that was similar to or better than the standard inhibitor D609. nih.gov
The ability of amino acid-based molecules to chelate zinc ions is a well-established principle in bioinorganic chemistry. Zinc ions can form stable complexes with ligands containing oxygen, nitrogen, and sulfur donor atoms, such as those found in amino acids and their derivatives. nih.gov The formation of these chelate complexes can modulate the biological activity of both the metal ion and the organic molecule. mdpi.comnih.gov In the context of 2-Amino-4-morpholinobenzoic acid, the amino and carboxylic acid groups, in conjunction with the morpholine nitrogen, likely provide a favorable environment for coordinating with the zinc ions in the PC-PLC active site, thereby inhibiting its function.
Table 1: Effect of Structural Modifications on PC-PLC Inhibition
| Compound Series | Modification | Effect on PC-PLC Inhibition | Reference |
| 2-morpholinobenzoic acid derivatives | Replacement of morpholine with tetrahydropyran | Significant decrease in inhibitory activity | nih.gov |
| 2-morpholinobenzoic acid derivatives | Change from 2,5- to 2,4-substitution pattern | Three-fold decrease in inhibition | nih.gov |
| 2-morpholinobenzoic acid derivatives | Replacement of carboxylic acid with hydroxamic acid | Similar or improved inhibitory activity | nih.gov |
Modulation of G Protein-Coupled Receptors (GPCRs) and Cellular Signaling Pathways
Based on the available scientific literature, there is no specific information regarding the modulation of G Protein-Coupled Receptors (GPCRs) or other cellular signaling pathways by the chemical compound “this compound”.
Identification of Molecular Targets and Binding Modes
While the inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC) has been identified as a primary molecular target for derivatives of 2-morpholinobenzoic acid, there is no specific information in the reviewed literature identifying other distinct molecular targets for “this compound” or detailing its binding modes to these potential targets.
Theoretical Models of Ligand-Receptor Interactions
Although molecular modeling has been employed to understand the interaction between 2-morpholinobenzoic acid derivatives and the active site of PC-PLC, detailed theoretical models of ligand-receptor interactions specifically for “this compound” with its potential biological targets are not extensively described in the currently available scientific literature.
Q & A
Advanced Research Question
- Catalyst Screening : Copper(I) iodide or palladium catalysts improve coupling efficiency. For Ullmann reactions, optimize ligand systems (e.g., 1,10-phenanthroline) to reduce metal leaching .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of morpholine.
- Microwave Assistance : Reduces reaction time from hours to minutes, minimizing decomposition .
Case Study : A failed Schiff base synthesis of 2-amino-4-chlorobenzoic acid highlights the need for strict stoichiometric control and inert atmospheres .
How does the morpholine ring influence the biological activity of this compound in enzyme inhibition studies?
Advanced Research Question
The morpholine ring’s electron-rich nitrogen and conformational flexibility can enhance binding to enzyme active sites. For example:
- Dopamine Modulation : Analogous 4-bromo-2,5-difluorobenzoic acid derivatives act as dopamine neurotransmission modulators, suggesting the morpholine group may stabilize ligand-receptor interactions via hydrogen bonding .
- Antimicrobial Activity : Derivatives with halogen substituents (e.g., 2-Amino-4-bromo-3-fluorobenzoic acid) show activity against E. coli, likely due to disrupted membrane synthesis .
Experimental Design : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and validate with enzyme assays .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Basic Research Question
- Recrystallization : Ethanol/water mixtures (7:3 v/v) are ideal for removing unreacted starting materials.
- Column Chromatography : Use silica gel with ethyl acetate/hexane (1:1) for polar impurities.
- Acid-Base Extraction : Leverage the compound’s carboxylic acid group by dissolving in aqueous NaOH and precipitating with HCl .
How do substituents on the benzoic acid core affect the compound’s photophysical properties?
Advanced Research Question
Electron-withdrawing groups (e.g., halogens) and electron-donating groups (e.g., morpholine) alter conjugation and fluorescence. For example:
- Fluorine Substituents : Increase UV absorption λ due to enhanced π→π* transitions .
- Morpholine Ring : May introduce charge-transfer transitions, detectable via time-dependent DFT calculations .
Method : UV-Vis spectroscopy paired with computational modeling to correlate structure with optical properties.
What safety protocols are critical when handling this compound in the lab?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
